![molecular formula C11H17Cl2NO B2865246 2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride CAS No. 1989659-25-7](/img/structure/B2865246.png)
2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride
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Overview
Description
“2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” is a compound with the CAS Number: 41870-82-0 and a molecular weight of 208.09 . It is used as a reagent in the synthesis of imidazolyl arylamides as inhibitors of CYP24A1 .
Synthesis Analysis
While specific synthesis methods for “2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride” were not found, related compounds such as 2-amino-1,4-dihydropyrimidines have been synthesized using ultrasound irradiation as the energy source .
Molecular Structure Analysis
The InChI code for “2-Amino-1-(4-chlorophenyl)ethanol hydrochloride” is 1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H .
Physical And Chemical Properties Analysis
Another related compound, “2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride”, has a melting point of 220-222°C .
Scientific Research Applications
Enzymatic Hydrolysis and Synthesis of Amino Acids
Research on the enzymatic hydrolysis of methyl 3,3-difluoro-2-amino esters, including studies of derivatives similar to "2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride," highlights a method for synthesizing D- and L-3,3-difluoro-2-amino acids and their derivatives. These processes are crucial for producing enantiomerically pure amino acids, which have applications in pharmaceuticals and agrochemicals (Ayi, Guedj, & Septe, 1995).
Synthesis of β-Aminoketones
The synthesis of 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides through the Mannich reaction showcases a method for creating structurally complex amino ketones. Such compounds have potential applications in medicinal chemistry, demonstrating the versatility of amino alcohol derivatives in synthesizing bioactive molecules (Makarova, Moiseev, & Zemtsova, 2002).
Antibacterial Activity
The synthesis and estimation of the antibacterial activity of tertiary aminoalkanols hydrochlorides reveal that compounds with structures related to "2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride" can possess significant antibacterial properties. This suggests potential applications in developing new antibacterial agents (Isakhanyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2014).
Methanol-to-Hydrocarbon Chemistry
Studies on the methanol-to-hydrocarbon process over H-SAPO-34 molecular sieve, where similar compounds might act as intermediates, provide insight into applications in catalysis and energy. The research demonstrates how derivatives of amino alcohols could be involved in catalytic processes converting methanol to hydrocarbons, indicating potential industrial applications (Salehirad & Anderson, 1996).
Future Directions
The development of new compounds and the study of their properties is an ongoing field of research. While specific future directions for “2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride” are not available, related compounds are being studied for their potential as antibacterials and anticancer agents .
Mechanism of Action
Target of Action
Similar compounds with a 2-aminopyrimidine scaffold have been investigated as multitarget antibacterial ligands . These compounds are nonsubstrate towards various aminergic G-protein coupled receptors, ion-channels, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors .
Mode of Action
Compounds with a similar 2-aminopyrimidine scaffold have shown the ability to bind with various bacterial targets . This suggests that the compound may interact with its targets, leading to changes that inhibit the function of these targets.
Biochemical Pathways
Similar compounds have shown antibacterial activity, suggesting that they may affect pathways related to bacterial growth and survival .
Pharmacokinetics
In silico admet profiling of similar compounds has predicted acceptable pharmacokinetic/drug-like properties .
Result of Action
Similar compounds have shown in vitro antibacterial activity against various bacterial strains , suggesting that this compound may also have antibacterial effects.
properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)-3-methylbutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO.ClH/c1-7(2)10(13)11(14)8-3-5-9(12)6-4-8;/h3-7,10-11,14H,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPVRNUKKCQRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=C(C=C1)Cl)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride |
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